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Ramifenazone Hydrochloride

Cat. No.: B1216236
CAS No.: 13576-96-0
M. Wt: 281.78 g/mol
InChI Key: WJPVTNJDDFIBKU-UHFFFAOYSA-N
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Description

Historical Context of Pyrazolone (B3327878) Scaffold in Medicinal Chemistry

The journey of pyrazolone in medicinal chemistry began in 1883 with the synthesis of antipyrine (B355649) by Ludwig Knorr. nih.govwikipedia.org This discovery sparked significant interest in the analgesic and antipyretic properties of pyrazolone analogues, leading to the development of other derivatives with improved therapeutic actions. nih.gov Pyrazolone-based drugs were among the earliest synthetic pharmaceuticals, with antipyrine (phenazone) being introduced in the 1880s. wikipedia.org

The structural versatility of the pyrazolone nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms and a carbonyl group, has allowed for extensive chemical modifications. wikipedia.orgresearchgate.net This has given rise to a wide array of compounds with diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and even anticancer properties. nih.govmdpi.com The development of pyrazolone derivatives is considered a significant chapter in medicinal and pharmaceutical chemistry. researchgate.net

Overview of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) and their Therapeutic Landscape

Non-steroidal anti-inflammatory drugs (NSAIDs) are a class of medications widely used to relieve pain, reduce inflammation, and lower fever. nih.govwww.nhs.uk They represent a cornerstone in the management of various acute and chronic pain disorders, including headaches, menstrual pain, and arthritis. www.nhs.ukwfsahq.org

The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923). nih.govwfsahq.orgwikipedia.org Prostaglandins are key mediators in the inflammatory process, and by reducing their production, NSAIDs can alleviate the symptoms of inflammation. wikipedia.orgmedicalnewstoday.com NSAIDs are broadly classified based on their chemical structure and their selectivity for the two main isoforms of the COX enzyme, COX-1 and COX-2. nih.govdynamed.com This classification includes salicylates, propionic acid derivatives, acetic acid derivatives, and others. nih.govscispace.com

Introduction to Ramifenazone (B1678796) Hydrochloride within the Pyrazolone Class of Therapeutic Agents

Ramifenazone Hydrochloride is a pyrazolone derivative that functions as a non-steroidal anti-inflammatory drug (NSAID). medchemexpress.com Structurally, it is identified as 4-isopropylamino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one hydrochloride. It possesses analgesic, antipyretic, and anti-inflammatory properties, which are attributed to its inhibition of COX enzymes, similar to other NSAIDs. scbt.com

Research indicates that Ramifenazone effectively reduces inflammation by inhibiting the synthesis of prostaglandins, which are mediators of inflammation and pain. Its mechanism of action involves targeting cyclooxygenase (COX) enzymes, with some studies suggesting it specifically inhibits COX-2. This positions Ramifenazone within the therapeutic landscape of NSAIDs, offering a specific chemical structure derived from the versatile pyrazolone scaffold. nih.govroyalsocietypublishing.orgresearchgate.net

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds mentioned in this article.

Table 1: Chemical Properties of Ramifenazone and this compound

PropertyRamifenazoneThis compound
Molecular FormulaC14H19N3O nih.govC14H20ClN3O nih.gov
Molecular Weight245.32 g/mol nih.gov281.78 g/mol nih.gov
CAS Number3615-24-5 nih.gov18342-39-7 scbt.com
IUPAC Name1,5-dimethyl-2-phenyl-4-(propan-2-ylamino)pyrazol-3-one nih.gov1,5-dimethyl-2-phenyl-4-(propan-2-ylamino)pyrazol-3-one;hydrochloride nih.gov

Table 2: Classification and Examples of Pyrazolone Derivatives and NSAIDs

Compound NameClassificationTherapeutic Use/Significance
Antipyrine (Phenazone)Pyrazolone DerivativeAnalgesic, Antipyretic nih.govwikipedia.org
AminophenazonePyrazolone DerivativeAntipyretic, Anti-inflammatory nih.gov
Dipyrone (Metamizole)Pyrazolone DerivativeAnalgesic, Antipyretic
PhenylbutazonePyrazolone DerivativeAnti-inflammatory taylorandfrancis.com
Ibuprofen (B1674241)NSAID (Propionic Acid Derivative)Analgesic, Anti-inflammatory, Antipyretic nih.govkaiserpermanente.org
NaproxenNSAID (Propionic Acid Derivative)Analgesic, Anti-inflammatory nih.govwww.nhs.uk
DiclofenacNSAID (Acetic Acid Derivative)Analgesic, Anti-inflammatory nih.govwww.nhs.uk
CelecoxibNSAID (Selective COX-2 Inhibitor)Anti-inflammatory nih.govwww.nhs.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20ClN3O B1216236 Ramifenazone Hydrochloride CAS No. 13576-96-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,5-dimethyl-2-phenyl-4-(propan-2-ylamino)pyrazol-3-one;hydrochloride
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O.ClH/c1-10(2)15-13-11(3)16(4)17(14(13)18)12-8-6-5-7-9-12;/h5-10,15H,1-4H3;1H
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InChI Key

WJPVTNJDDFIBKU-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

18342-39-7, 3615-24-5 (Parent)
Record name 3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-4-[(1-methylethyl)amino]-2-phenyl-, hydrochloride (1:1)
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Record name 1,2-Dihydro-4-((isopropyl)amino)-1,5-dimethyl-2-phenyl-3H-pyrazol-3-one hydrochloride
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DSSTOX Substance ID

DTXSID40929145
Record name 1,5-Dimethyl-2-phenyl-4-[(propan-2-yl)amino]-1,2-dihydro-3H-pyrazol-3-one--hydrogen chloride (1/1)
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Molecular Weight

281.78 g/mol
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CAS No.

13576-96-0, 18342-39-7, 3615-24-5
Record name 3H-Pyrazol-3-one, 1,2-dihydro-1,5-dimethyl-4-[(1-methylethyl)amino]-2-phenyl-, hydrochloride (1:?)
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Pharmacological Mechanisms and Biological Activities of Ramifenazone Hydrochloride

Elucidation of Anti-Inflammatory Mechanisms of Ramifenazone (B1678796) Hydrochloride

The anti-inflammatory effects of Ramifenazone are primarily attributed to its interaction with the cyclooxygenase (COX) enzyme system, which consequently modulates the synthesis of key inflammatory mediators. medchemexpress.com

The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which exist in at least two major isoforms: COX-1 and COX-2. mdpi.com COX-1 is a constitutive enzyme involved in physiological functions, such as protecting the gastrointestinal tract, while COX-2 is an inducible enzyme that is upregulated at sites of inflammation. mdpi.comnih.gov

Ramifenazone is characterized in multiple studies as a potent and selective inhibitor of the COX-2 isoform. mdpi.comnih.govnih.gov This selectivity is a key feature of its pharmacological profile, distinguishing it from older, non-selective NSAIDs that inhibit both COX-1 and COX-2, the former of which is associated with gastrointestinal side effects. nih.govnih.gov Some literature suggests that Ramifenazone exhibits greater selectivity for COX-2 over COX-1. scribd.com The pyrazole (B372694) moiety is a common structural feature in several commercially available COX-2 inhibitors. mdpi.comnih.govnih.gov

Table 1: Comparative Profile of COX Inhibition

Compound Class Primary COX Target Notes
Ramifenazone Pyrazolone (B3327878) NSAID COX-2 (Selective) Noted as a potent COX-2 inhibitor in several studies. mdpi.comnih.govnih.gov
Celecoxib Pyrazole NSAID COX-2 (Selective) A well-known selective COX-2 inhibitor, often used as a reference compound. mdpi.comnih.gov
Indomethacin Acetic Acid NSAID COX-1 and COX-2 (Non-selective) A potent but non-selective NSAID often used as a standard in anti-inflammatory studies.

| Antipyrine (B355649) | Pyrazolone NSAID | COX-3 (Preferential) | Believed to act centrally to produce antipyretic and analgesic effects. nih.gov |

By selectively inhibiting the COX-2 enzyme, Ramifenazone Hydrochloride effectively suppresses the biosynthesis of prostaglandins (B1171923) (PGs) at inflammatory sites. nih.gov The COX-2 enzyme is responsible for converting arachidonic acid into prostaglandin (B15479496) H2 (PGH2), which is a precursor for various pro-inflammatory prostanoids, including Prostaglandin E2 (PGE2) and Prostaglandin I2 (PGI2). nih.govreactome.org These prostaglandins are pivotal mediators of the inflammatory response, causing vasodilation, increasing vascular permeability, and sensitizing pain receptors. ihs-headache.org Initial pharmacological screenings demonstrated that Ramifenazone could significantly suppress the production of PGE₂ in murine macrophages.

Modulation of Prostaglandin Biosynthesis by this compound

Analgesic Activity Investigations of this compound

This compound exhibits significant analgesic properties, which are a direct consequence of its anti-inflammatory mechanism. medchemexpress.com The compound is effective in alleviating pain associated with inflammation, such as in osteoarthritis, as well as in managing post-operative pain, as demonstrated in animal models. The pain relief is primarily achieved by preventing the synthesis of prostaglandins, which play a crucial role in sensitizing nociceptors to painful stimuli. ihs-headache.org Studies have shown its efficacy in reducing pain is comparable to other established NSAIDs.

Antipyretic Activity Investigations of this compound

Ramifenazone is recognized for its ability to reduce fever (antipyretic activity). medchemexpress.comresearchgate.net The febrile response is typically initiated by pyrogens that lead to an increase in prostaglandin levels, particularly PGE2, within the hypothalamus, the brain's thermoregulatory center. This resets the body's homeostatic temperature to a higher level. Ramifenazone exerts its antipyretic effect by crossing the blood-brain barrier and inhibiting central COX enzymes, thereby reducing prostaglandin synthesis in the hypothalamus and restoring normal body temperature. Preclinical studies have validated its efficacy in lowering body temperature in yeast-induced fever models.

Exploration of Antimicrobial Properties of this compound and Related Pyrazolone Derivatives

In addition to its anti-inflammatory, analgesic, and antipyretic effects, Ramifenazone and the broader class of pyrazole derivatives have been investigated for antimicrobial activity. medchemexpress.com The pyrazole scaffold is a ubiquitous motif in molecules demonstrating a wide range of bioactivities, including antibacterial and antifungal properties. royalsocietypublishing.orgnih.govmdpi.com Research has shown that various pyrazole derivatives exhibit inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as certain fungi. nih.govmdpi.com This suggests that the chemical structure of Ramifenazone may confer a degree of antimicrobial efficacy, an area that represents a potential for further therapeutic exploration. nih.govnih.gov

Table 2: Antimicrobial Activity of Pyrazole Derivatives (General Findings)

Organism Type Examples Activity of Pyrazole Derivatives
Gram-positive bacteria Staphylococcus aureus, Bacillus subtilis Various derivatives show significant inhibitory activity. nih.govroyalsocietypublishing.orgnih.gov
Gram-negative bacteria Escherichia coli, Klebsiella pneumoniae Certain synthesized pyrazoles demonstrate notable activity. nih.govnih.gov

| Fungi | Candida albicans, Aspergillus niger | Some pyrazole analogues show potent antifungal effects. nih.govnih.gov |

Preclinical Research and Development of Ramifenazone Hydrochloride

In Vitro Pharmacological Investigations of Ramifenazone (B1678796) Hydrochloride

Enzyme Inhibition Assays, including COX-1 and COX-2

Ramifenazone Hydrochloride's mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (B1171923), mediators of inflammation, pain, and fever. The compound has been shown to be a non-selective inhibitor of both COX-1 and COX-2 enzymes. nih.gov

Initial pharmacological screenings demonstrated its dual inhibition of COX-1 and COX-2. One study reported an IC₅₀ of 1.8 μM for the suppression of prostaglandin (B15479496) E₂ (PGE₂) in murine macrophages, indicating its potency in inhibiting prostaglandin production. The inhibition of both COX isoforms is a characteristic shared with many traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Table 1: Enzyme Inhibition Data for Ramifenazone

Enzyme TargetParameterValueCell/SystemReference
COX-1 and COX-2InhibitionDual InhibitorN/A
Prostaglandin E₂ (PGE₂)IC₅₀1.8 μMMurine Macrophages

Cell-Based Assays for Anti-Inflammatory Potential, such as anti-lipid peroxidation activity

Cell-based assays have been utilized to further understand the anti-inflammatory potential of Ramifenazone. These assays provide a more biologically relevant context to evaluate a compound's activity. nih.govbiospace.com One such area of investigation is the compound's effect on lipid peroxidation.

Lipid peroxidation is a process where oxidants like free radicals attack lipids, leading to cellular damage and contributing to inflammation. googleapis.com Some studies on pyrazoline derivatives, a class of compounds to which Ramifenazone belongs, have shown significant anti-lipid peroxidation activity. nih.gov For instance, in a study where peroxyl radicals were generated by 2,2′-azobis(2-amidinopropane) hydrochloride (AAPH), several pyrazoline compounds demonstrated high anti-lipid peroxidation activity, ranging from 78% to 100%. nih.gov While specific data for Ramifenazone's anti-lipid peroxidation activity is not detailed in the provided search results, the strong activity of related compounds suggests this may be a contributing factor to its anti-inflammatory effects.

In Vivo Efficacy Studies of this compound in Animal Models

Evaluation in Anti-Inflammatory Models, such as Carrageenan-Induced Paw Edema and Yeast Fever Models

The anti-inflammatory and antipyretic properties of Ramifenazone have been demonstrated in various animal models. drugcentral.org The carrageenan-induced paw edema model in rats and mice is a standard and widely used assay for evaluating acute inflammation. oszk.hupublichealthtoxicology.comnih.gov In this model, the injection of carrageenan induces a localized inflammatory response characterized by swelling. nih.gov Preclinical studies have shown that Ramifenazone is effective in suppressing carrageenan-induced edema.

Similarly, the yeast-induced fever model is a common method for assessing the antipyretic activity of compounds. researchgate.net Ramifenazone has demonstrated efficacy in lowering elevated body temperature in this model, which is consistent with its inhibitory effect on prostaglandin synthesis in the hypothalamus.

Table 2: In Vivo Anti-Inflammatory and Antipyretic Activity of Ramifenazone

ModelSpeciesEffectReference
Carrageenan-Induced Paw EdemaRodentSuppression of edema
Yeast-Induced FeverRodentReduction of fever

Assessment in Analgesic Models

Ramifenazone exhibits significant analgesic properties, comparable to other non-steroidal anti-inflammatory drugs (NSAIDs). medchemexpress.com Its pain-relieving effects are primarily attributed to the inhibition of prostaglandin synthesis, as prostaglandins are key mediators of pain signaling.

The analgesic potential of Ramifenazone has been evaluated in several animal models of pain. For instance, it has been shown to effectively relieve post-operative pain in animal models. The formalin test in mice is another valid and reliable model for assessing nociception, where Ramifenazone's efficacy could be further characterized. researchgate.net

Investigations in Antimicrobial Models

Ramifenazone, a pyrazolone (B3327878) derivative, has demonstrated notable antimicrobial activities in addition to its primary classification as a non-steroidal anti-inflammatory drug (NSAID). medchemexpress.com Investigations into its efficacy against various pathogens have been conducted using in vitro models.

One common method for evaluating antimicrobial potential is the disc diffusion method. nih.gov In these assays, synthesized compounds are tested against a panel of gram-negative and gram-positive bacteria. For instance, studies have evaluated compounds against bacteria such as Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Staphylococcus epidermidis. nih.gov The effectiveness of the compound is determined by measuring the zone of inhibition around the disc after a 24-hour incubation period at 37°C. nih.gov

Research on pyrazole (B372694) derivatives, the class to which Ramifenazone belongs, has shown promising results. In one study, a pyrazole derivative exhibited significant antibacterial activity against Escherichia coli and Streptococcus epidermidis with a minimum inhibitory concentration (MIC) of 0.25 μg/mL, which was comparable to the standard antibiotic Ciprofloxacin. nih.gov Another compound in the same study showed potent antifungal activity against Aspergillus niger with an MIC of 1 μg/mL. nih.gov While these studies highlight the antimicrobial potential of the pyrazole scaffold, specific data on Ramifenazone's performance in these exact models is not extensively detailed in the provided results.

The antimicrobial activity of Ramifenazone is listed as one of its key biological functions, alongside its analgesic, antipyretic, and anti-inflammatory properties. medchemexpress.com

Table 1: Examples of Antimicrobial Screening of Pyrazole Derivatives

Microorganism Type Test Method Finding
Escherichia coli Gram-negative bacteria Disc diffusion A pyrazole derivative showed high activity (MIC: 0.25 μg/mL). nih.gov
Streptococcus epidermidis Gram-positive bacteria Disc diffusion A pyrazole derivative showed high activity (MIC: 0.25 μg/mL). nih.gov

Pharmacokinetic and Drug Metabolism Research of this compound

The study of a drug's metabolic fate is a critical component of preclinical development. This involves understanding how the body processes the compound, the pathways involved, and the resulting metabolites.

Ramifenazone undergoes hepatic metabolism, meaning it is primarily processed in the liver. The main route of elimination is through the urine in the form of its metabolites. The structural characteristics of pyrazolone derivatives, such as Ramifenazone, influence their metabolic stability. For instance, substitutions at the N-1 and C-4 positions of the pyrazolone ring can affect how the compound is metabolized. The introduction of an isopropylamino group in Ramifenazone is noted to enhance its solubility and bioavailability compared to simpler pyrazolone structures.

Metabolic transformations can involve Phase I reactions, such as oxidation, and Phase II reactions, like conjugation. For pyrazolone derivatives, N-dealkylation can be a metabolic pathway, though Ramifenazone was designed to have a reduced propensity for this, which may contribute to lower hepatotoxicity compared to earlier pyrazolones. The primary metabolic pathways for similar compounds can include N-demethylation and mono-oxygenation. mdpi.com

The identification of metabolites is crucial for understanding a drug's complete metabolic profile. Ramifenazone has been identified in human blood. hmdb.ca One of its known metabolites is 4-methylamine antipyrine (B355649). lrv.lt The parent compound, Ramifenazone, is also referred to as 4-Isopropylamino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one.

Metabolite identification studies are often conducted using techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to separate and identify the chemical structures of the metabolites formed. admescope.compharmaron.com

In vitro metabolism studies are essential for predicting how a drug will behave in the body. nuvisan.com These studies often use liver-derived materials like hepatocytes and liver microsomes from various species, including humans, rats, mice, and dogs. admescope.comnuvisan.com

Liver Microsomes : These are vesicles of the endoplasmic reticulum and are primarily used to study Phase I (CYP-mediated) metabolism. admescope.com

Hepatocytes : These are whole liver cells and can perform both Phase I and Phase II metabolic reactions, providing a more complete picture of hepatic clearance. admescope.comnuvisan.com

S9 Fraction : This is a mixture of microsomes and cytosol and can be used to investigate a broader range of metabolic reactions, including conjugations. europa.eu

These in vitro systems are used to determine key pharmacokinetic parameters like the rate of metabolism (metabolic stability), half-life, and intrinsic clearance. nuvisan.com For instance, the disappearance rate of a compound when incubated with these cellular fractions helps in predicting its elimination rate in the body. admescope.com For compounds with low clearance, more complex models like co-cultures can be used for longer-term stability investigations. admescope.com

Table 2: Common In Vitro Metabolism Systems

System Description Primary Use
Liver Microsomes Subcellular fractions containing Phase I enzymes. admescope.com Studying oxidative metabolism (CYP-mediated). admescope.com
Hepatocytes Intact liver cells. nuvisan.com Investigating both Phase I and Phase II metabolism. admescope.com

For Ramifenazone, preclinical studies in animal models have been crucial. For example, its efficacy in reducing inflammation has been demonstrated in adjuvant arthritis models in animals. Its rapid metabolism and low tissue retention are particularly noted as advantageous in veterinary applications, ensuring compliance with food safety standards in livestock. This contrasts with other NSAIDs like diclofenac, which can pose ecological risks.

The selection of an appropriate animal model is critical, and ideally, the metabolic profile in the chosen species should be comparable to that in humans. europa.eu If significant differences are found, additional species may be included in the testing. europa.eu

In Vitro Metabolism Studies Utilizing Cellular and Subcellular Fractions (e.g., isolated human hepatocytes, liver microsomes, organoids)

Preclinical Toxicology and Safety Assessment of this compound

The primary goals of preclinical toxicology studies are to identify a safe starting dose for human trials, determine potential target organs for toxicity, and establish whether any observed toxicity is reversible. pacificbiolabs.com This involves a range of studies, from single-dose to chronic toxicity assessments.

For pharmaceuticals, a weight-of-evidence approach is often used, integrating data from various sources to assess safety. premier-research.com This can include in vitro and in vivo studies, as well as computational (in silico) models. premier-research.com

In the case of Ramifenazone, preclinical data has indicated reduced hepatotoxicity in rodent models compared to earlier pyrazolone drugs. This improved safety profile is attributed to its chemical structure, which is less prone to forming reactive metabolites through N-dealkylation.

Toxicology studies are typically conducted in compliance with Good Laboratory Practice (GLP) to ensure data quality and reliability. europa.eu The choice of animal species for these studies is critical, and for biotechnology-derived pharmaceuticals, it is important to select a species where the drug is pharmacologically active. cddf.org For example, if a drug does not show cross-reactivity in common rodent models, a primate model might be necessary. cddf.org

General toxicology assessments include single-dose and repeated-dose studies in relevant animal species, such as rats and dogs. nih.gov These studies monitor for any adverse clinical signs, changes in body weight, and abnormalities upon necropsy. nih.gov The results help establish the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are seen. nih.gov

Table 3: Mentioned Chemical Compounds

Compound Name
4-methylamine antipyrine
Aminophenazone
Antipyrine
Ciprofloxacin
Diclofenac
Dipyrone
Indomethacin
Proquazone
Ramifenazone

General Toxicity Profiling and Adverse Effect Evaluation

Preclinical toxicity studies are fundamental to characterizing the safety profile of a new chemical entity before it can be considered for human trials. eupati.eu These investigations provide critical data on the compound's absorption, distribution, metabolism, and excretion (ADME) and potential toxicity. eupati.eu The process involves a range of studies, including single-dose and repeated-dose systemic toxicology assessments, to identify potential hazards and establish a preliminary safety margin. eupati.eueuropa.eu A key objective is the determination of the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which no adverse effects are found. nih.gov

For this compound, information from safety data sheets (SDS) based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a summary of its general toxicity profile. sigmaaldrich.com These classifications indicate that the compound is harmful if swallowed and toxic in contact with the skin. sigmaaldrich.com It is also identified as a substance that can cause skin irritation and may trigger an allergic skin reaction. sigmaaldrich.com General toxicity studies for pharmaceuticals are conducted in accordance with international regulatory guidelines to assess risk in relation to the potential benefit of a new medicine. nih.gov Observations in such studies typically include monitoring for general signs of toxicity, changes in body weight, and effects on behavior and physiological functions. ccras.nic.in

Table 1: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement Source
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed sigmaaldrich.com
Acute Toxicity, Dermal Category 3 H311: Toxic in contact with skin sigmaaldrich.com
Skin Irritation Category 2 H315: Causes skin irritation sigmaaldrich.com

Identification of Potential Target Organ Toxicity (e.g., renal function, gastrointestinal system implications)

Identifying potential target organs for toxicity is a crucial step in preclinical safety assessment. This involves evaluating the effects of a compound on specific organs following repeated exposure. eupati.eu For this compound, prolonged or repeated oral exposure has been shown to potentially cause damage to specific organs. sigmaaldrich.com

The primary target organs identified in preclinical evaluations are the stomach, large intestine, and lymph nodes. sigmaaldrich.com This highlights a clear implication for the gastrointestinal (GI) system. While specific preclinical studies detailing the mechanisms of this GI toxicity are not detailed in the available literature, the finding is consistent with the known class effects of non-steroidal anti-inflammatory drugs (NSAIDs), which can impact the GI tract.

Regarding renal function, specific preclinical studies on this compound are not prominently available in the reviewed literature. However, the assessment of renal effects is a standard component of drug development, particularly for drugs that are eliminated by the kidneys. allucent.com Such investigations may involve standalone renal impairment studies or population pharmacokinetic (PK) analyses in later phases to determine if dose adjustments are needed for patients with decreased kidney function. allucent.com Preclinical models, such as those inducing chronic kidney disease in rodents, are available to assess potential nephrotoxicity of new compounds. gubra.dk Given that some NSAIDs are associated with renal adverse events, this remains a theoretical area of investigation for any new compound in this class. nih.govrevistanefrologia.com

Table 2: Identified Target Organ Toxicity for this compound (Repeated Oral Exposure)

Target Organ System Specific Organs GHS Hazard Statement Source
Gastrointestinal System Stomach, Large Intestine H373: May cause damage to organs through prolonged or repeated exposure if swallowed sigmaaldrich.com

Genotoxicity and Mutagenicity Assessments, including in silico predictions

Genotoxicity assessments are performed to determine if a drug candidate can damage genetic material, such as DNA and chromosomes. eupati.eusgs.com A standard battery of tests is typically required before extensive human trials. eupati.eu These tests usually begin with an evaluation of gene mutation potential, often using bacterial systems like the Ames test (OECD 471), followed by an assessment of chromosomal damage in mammalian cells (e.g., in vitro micronucleus assay, OECD 487). eupati.eusgs.com

For this compound, specific results from a full battery of genotoxicity tests are not widely published. However, safety data sheets indicate that the compound is not classified as a mutagen or carcinogen by major regulatory bodies like IARC, NTP, or OSHA. sigmaaldrich.com Studies on other NSAIDs have shown that while they are generally negative in the Ames mutagenicity test, some can show questionable activity in DNA repair assays, underscoring the need for a comprehensive testing battery. nih.gov

In addition to experimental assays, in silico (computational) models are increasingly used to predict genotoxic potential early in development. mdpi.comnih.gov These models analyze a molecule's structure to identify features associated with mutagenicity or carcinogenicity. acs.orginstem.com Such predictions can help prioritize compounds and guide further experimental testing. mdpi.com

Table 3: Standard In Vitro Genotoxicity Testing Battery

Test Type Test System Endpoint Measured Relevant OECD Guideline Source
Gene Mutation Bacteria (e.g., S. typhimurium, E. coli) Reverse mutations OECD 471 sgs.com
Chromosomal Damage Mammalian Cells (e.g., human lymphocytes) Micronuclei formation OECD 487 sgs.com

Application of Advanced In Vitro Toxicology Models (e.g., organ-on-a-chip systems, organoids) in this compound Research

The development of advanced in vitro models, such as organ-on-a-chip (OOC) systems and organoids, represents a significant evolution in preclinical toxicology. nih.govnih.gov These technologies aim to create more physiologically relevant models of human tissues and organs, potentially offering better predictability of human responses compared to traditional 2D cell cultures and animal models. nih.govmdpi.com

Organ-on-a-chip devices are microfluidic systems seeded with human cells to replicate the key structural and functional aspects of an organ unit, such as a liver, kidney, or intestine. europa.euxiahepublishing.com Organoids are three-dimensional, self-organizing structures grown from stem cells that mimic the cellular composition and micro-anatomy of an organ. nih.govsciopen.com

While specific studies detailing the use of these advanced models for this compound have not been identified, their application is highly relevant for addressing its known toxicities. For instance, a "gut-on-a-chip" or intestinal organoids could be used to investigate the mechanisms behind the observed gastrointestinal toxicity. nih.gov Similarly, kidney-on-a-chip or kidney organoid models could be employed to prospectively evaluate any potential for nephrotoxicity, a known concern for the NSAID class. nih.govxiahepublishing.com These models allow for the study of disease mechanisms, drug efficacy, and toxicity in a human-relevant context, supporting the goal of reducing and replacing animal testing. nih.goveuropa.eu

Table 4: Potential Applications of Advanced In Vitro Models for this compound

Model Type Potential Application Toxicological Endpoint Source
Intestinal/Gut Organoids Investigate mechanisms of GI toxicity Cytotoxicity, epithelial barrier integrity, inflammation nih.gov
Gut-on-a-Chip Model drug-induced GI damage and inflammation Barrier function, cellular injury, inflammatory responses nih.govmdpi.com
Kidney Organoids Assess potential for nephrotoxicity Cellular injury, biomarker release, functional changes nih.govsciopen.com

Computational Toxicology and In Silico Safety Prediction for this compound

Computational toxicology utilizes computer-based models to predict the toxic effects of chemicals, offering a rapid and cost-effective method for early-stage safety assessment. instem.com These in silico approaches are valuable for prioritizing compounds, guiding experimental testing, and reducing reliance on animal studies. mdpi.comnih.gov The methods include Quantitative Structure-Activity Relationship (QSAR) models, which correlate a chemical's structure with its toxicological activity, and predictive software suites that screen for various toxicities. europa.eunc3rs.org.uk

For a compound like this compound, in silico tools can be used to generate a comprehensive predictive toxicity profile. instem.com Software platforms like ProTox, TOPKAT, and the EPA's CompTox Chemicals Dashboard can predict a range of endpoints, including acute toxicity (e.g., LD50), organ-specific toxicity (such as hepatotoxicity), carcinogenicity, and mutagenicity. mdpi.comeuropa.euepa.govcharite.de For pyrazoline-based compounds, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are commonly performed to evaluate drug-like properties and predict potential liabilities. mdpi.comnih.govacs.org These predictions are based on the molecule's structural features and comparison to large databases of chemicals with known toxicological data. nih.govepa.gov While specific in silico reports on this compound are not publicly detailed, the application of these predictive models is a standard practice in modern drug development. instem.com

Table 5: Examples of In Silico Toxicology Tools and Their Predictive Endpoints

Tool/Platform Type Predicted Endpoints Source
ProTox Web Server Acute toxicity (LD50), hepatotoxicity, carcinogenicity, mutagenicity, toxicity targets mdpi.comcharite.de
QSAR Models (e.g., ECOSAR, CATMoS) Computational Model Acute toxicity, environmental toxicity, specific hazard classification nih.govnc3rs.org.uk
TEST (Toxicity Estimation Software Tool) QSAR Software Oral rat LD50, developmental toxicity, mutagenicity europa.eu
CompTox Chemicals Dashboard Database & Toolbox Integrates data on physicochemical properties, exposure, in vitro bioassays, and in vivo toxicity epa.gov

Chemical Synthesis and Structural Optimization of Ramifenazone Hydrochloride and Its Derivatives

Synthetic Methodologies for the Pyrazolone (B3327878) Scaffold and Ramifenazone (B1678796) Hydrochloride

The pyrazolone scaffold is a foundational structure in medicinal chemistry, serving as the nucleus for numerous therapeutic agents. nih.govresearchgate.net The classical and most prevalent method for synthesizing the 5-pyrazolone ring system involves the cyclocondensation reaction of a hydrazine (B178648) derivative with a β-ketoester, such as ethyl acetoacetate. nih.govmdpi.com This reaction is typically conducted under basic conditions, using catalysts like piperidine (B6355638) or sodium hydride in an alcohol solvent. nih.gov The versatility of this method allows for the introduction of various substituents on the nitrogen and carbon atoms of the pyrazolone ring by selecting appropriately substituted starting materials.

Specifically for Ramifenazone (4-isopropylamino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one), its synthesis is achieved through the structural modification of a pre-existing pyrazolone core. A common synthetic route starts with 4-aminoantipyrine (B1666024) (4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one). Ramifenazone is then synthesized via the reaction of 4-aminoantipyrine with 2-bromopropane (B125204) under basic conditions, which introduces the isopropylamino group at the C4 position of the pyrazolone ring. The final step involves treating the resulting free base with hydrochloric acid in a suitable polar solvent, such as ethanol, to yield Ramifenazone Hydrochloride.

An alternative and widely utilized pathway to pyrazole (B372694) and pyrazoline derivatives employs chalcones (1,3-diaryl-2-propene-1-ones) as key intermediates. nih.govajgreenchem.comrevistabionatura.org Chalcones are α,β-unsaturated ketones that are readily synthesized through the Claisen-Schmidt condensation of an appropriate aldehyde with an acetophenone (B1666503) derivative, typically under base-catalyzed conditions. orientjchem.orgakademisains.gov.mydergipark.org.tr

Once the chalcone (B49325) is formed, the pyrazoline scaffold is constructed via a cyclization reaction with hydrazine hydrate (B1144303) or its derivatives. revistabionatura.orgnih.gov The reaction proceeds through a Michael addition of the hydrazine to the α,β-unsaturated system of the chalcone, followed by intramolecular condensation and dehydration, which closes the five-membered ring. dergipark.org.tr This method is highly effective for producing a diverse range of 3,5-disubstituted pyrazolines. ajgreenchem.com While the direct product of this reaction is a pyrazoline, subsequent oxidation can yield the corresponding aromatic pyrazole ring. mdpi.com This route offers significant synthetic flexibility, as the substitution patterns on the final pyrazolone derivative can be easily varied by choosing different starting aldehydes and ketones for the initial chalcone synthesis. nih.govmdpi.com

Table 1: Overview of Synthetic Routes to Pyrazolone Scaffolds

RouteKey ReactantsIntermediateProductKey Features
Classical Condensation Hydrazine derivative, β-ketoester-Substituted PyrazoloneDirect, versatile method for core synthesis. nih.gov
Chalcone Cyclization Aldehyde, Ketone, HydrazineChalconeSubstituted Pyrazoline/PyrazoleHighly flexible for diverse substitutions. revistabionatura.orgnih.gov
Ramifenazone Specific 4-Aminoantipyrine, 2-Bromopropane-RamifenazoneFunctionalization of a pre-formed pyrazolone ring.

A significant challenge associated with Ramifenazone is its chemical instability. The compound is known to be unstable at room temperature and is susceptible to oxidation, which limits its practical applications. Consequently, research efforts have focused on strategies for structural modification to improve both its stability and biological activity.

General strategies for enhancing the stability of pyrazolone-based compounds often involve modifications at key positions of the heterocyclic ring. Introducing alkyl or aryl groups at the N-1 position has been shown to improve metabolic stability in various pyrazolone derivatives. Another approach to enhance hydrolytic stability involves the introduction of sterically bulky substituents. For instance, in a series of pyrazole ester analogues, placing substituents in the ortho positions of an attached aryl ring was explored as a strategy to sterically hinder the ester group and prevent its hydrolysis. nih.gov

For Ramifenazone specifically, structural changes are necessary to overcome its inherent instability. While detailed reports on successfully stabilized Ramifenazone analogues are limited, the principles of medicinal chemistry suggest that modifications could target the electron-rich pyrazolone ring and the readily oxidizable amino group. For example, introducing electron-withdrawing groups on the phenyl ring at the N-1 position could modulate the electron density of the core structure, potentially reducing its susceptibility to oxidation. Furthermore, bioisosteric replacement of the isopropylamino group at the C-4 position with more stable functionalities could enhance stability while aiming to retain or improve its bioactivity. The electrophilic nature of the C-4 position is a key site for synthetic modifications, allowing for the construction of derivatives with potentially improved pharmacological profiles. nih.gov

Exploration of Chalcone Condensation Routes in Synthesis

Structure-Activity Relationship (SAR) Studies of this compound and Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, systematically exploring how a molecule's chemical structure correlates with its biological activity. oncodesign-services.comslideshare.net For pyrazolone derivatives, including Ramifenazone, the pyrazolone nucleus is a critical pharmacophore responsible for a wide spectrum of biological activities. nih.govresearchgate.net SAR studies on this scaffold have provided valuable insights into optimizing therapeutic effects.

The biological activity of pyrazolone compounds is highly dependent on the nature and position of substituents on the core ring. nih.gov Ramifenazone is a non-steroidal anti-inflammatory drug (NSAID) that acts as a potent inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2. nih.govroyalsocietypublishing.org SAR studies on related pyrazole derivatives have shown that specific structural features are crucial for this activity. For example, the presence of a benzenesulfonamide (B165840) moiety on an N-aryl ring of a pyrazole scaffold is a key feature in many selective COX-2 inhibitors, such as Celecoxib, and is associated with potent anti-inflammatory activity. encyclopedia.pubresearchgate.net

Key SAR insights for pyrazolone and pyrazole analogues are summarized below:

N-1 Position: Substitution on the nitrogen at position 1 with an aryl group is common in many active compounds, including Ramifenazone. This group can influence metabolic stability and binding orientation within the target enzyme.

C-3 and C-5 Positions: The substituents at these positions significantly impact the compound's activity. In many anti-inflammatory pyrazoles, one of these positions is substituted with a trifluoromethyl group, while the other carries an aryl group, contributing to COX-2 selectivity.

C-4 Position: This position is critical for modulating activity. In Ramifenazone, the isopropylamino group at C-4 is a key determinant of its pharmacological profile. Modifications at this position can drastically alter potency and selectivity.

Aryl Ring Substituents: For analogues with aryl rings, substituents on these rings play a major role. Electron-withdrawing groups, such as a fluoro group, can enhance anti-inflammatory activity. researchgate.net In some antimicrobial pyrazolones, benzyl (B1604629) sulfonyl groups were found to confer the strongest inhibitory effects. nih.gov

Table 2: Summary of Structure-Activity Relationships (SAR) for Pyrazolone Analogues

Position of ModificationType of SubstituentEffect on Biological ActivityReference
N-1 Aryl Ring Benzenesulfonamide groupPotent and selective COX-2 inhibition. encyclopedia.pub
C-4 Position Varies (e.g., Isopropylamino)Influences COX selectivity and overall potency.
General Benzyl sulfonyl groupsStrong antimicrobial activity. nih.gov
General Acetyl glucoside groupEnhanced antimicrobial effect compared to N-glucoside. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analyses for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling approach that correlates the chemical structure of compounds with their biological activity using mathematical equations. ej-chem.orgwikipedia.org These models are invaluable in drug design for predicting the activity of novel compounds and optimizing lead structures. dovepress.com For pyrazolone derivatives, QSAR studies have been conducted to understand the structural requirements for various biological activities, including anti-inflammatory and antimicrobial effects. ej-chem.orgvlifesciences.comsemanticscholar.org

A QSAR model typically takes the form: Activity = f(physicochemical descriptors) + error . wikipedia.org The descriptors are numerical values representing various properties of the molecule, such as steric (e.g., volume), electronic (e.g., atomic charges), and hydrophobic (e.g., logP) properties.

Several QSAR studies on pyrazolone and pyrazole derivatives have identified key descriptors that govern their bioactivity:

In a study on pyrazolone derivatives with antimicrobial activity, descriptors such as hydration energy (Hyd E), logarithm of the partition coefficient (logP), and molecular volume (Vol) were correlated with the minimum inhibitory concentration (MIC). The resulting models indicated that different electronic and steric properties were crucial for activity against different microbial strains. ej-chem.orgresearchgate.net

For a series of pyrazole derivatives evaluated as tyrosine kinase inhibitors, a QSAR model revealed that molar refractivity (MR) had a positive correlation with anticancer activity, while molecular weight (MW) and Connolly solvent-excluded volume (cn sev) negatively impacted activity. ijpsr.com

In a 3D-QSAR study on pyrazolone-4-oxadiazole derivatives as anti-inflammatory agents, electrostatic descriptors were found to be significant. The model suggested that the presence of electropositive groups on the molecule was important for enhancing anti-inflammatory activity. vlifesciences.com

These studies demonstrate that the biological activity of pyrazolone derivatives can be quantitatively modeled. By analyzing these models, researchers can identify the physicochemical properties that need to be fine-tuned to design new analogues of compounds like Ramifenazone with potentially enhanced activity and better stability profiles.

Table 3: Examples of Descriptors Used in QSAR Studies of Pyrazolone Derivatives

Study TypeBiological ActivityKey DescriptorsCorrelation with ActivityReference
2D-QSAR AntimicrobialHydration Energy (Hyd E), logP, Molecular Volume (Vol)Varies with microbial strain. ej-chem.orgresearchgate.net
2D-QSAR Anti-inflammatoryS-Chirality Count (chiS), Element Count (F), T_N_O_F (Topological descriptor)Positive correlation with anti-inflammatory activity. vlifesciences.com
3D-QSAR (kNN-MFA) Anti-inflammatoryElectrostatic, StericPositive values for electrostatic fields indicate the importance of electropositive groups. vlifesciences.com
2D-QSAR Anticancer (Tyrosine Kinase Inhibition)Molar Refractivity (MR), Molecular Weight (MW), Solvent Excluded Volume (cn sev)MR: Positive; MW & cn sev: Negative. ijpsr.com

Analytical Methodologies for Ramifenazone Hydrochloride in Biological Matrices

Chromatographic Techniques for Detection and Quantification of Ramifenazone (B1678796) Hydrochloride

Chromatography, particularly liquid chromatography, is a cornerstone for the separation and quantification of pharmaceuticals in biological samples. nih.govmdpi.com These methods separate compounds based on their differential distribution between a stationary phase and a mobile phase. mdpi.com For Ramifenazone Hydrochloride, techniques coupled with mass spectrometry are favored for their high selectivity and sensitivity.

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the definitive identification and quantification of drug residues in biological matrices. Its high sensitivity and specificity make it the primary technique for measuring drug concentrations, even at very low levels. veedalifesciences.comnih.gov LC-MS/MS methods for non-steroidal anti-inflammatory drugs (NSAIDs), including pyrazolone (B3327878) derivatives like ramifenazone, have been developed for multi-residue analysis in samples such as bovine meat and milk.

The general workflow involves an initial chromatographic separation using a liquid chromatograph, followed by detection with a tandem mass spectrometer. nih.gov The mass spectrometer operates by ionizing the analyte, selecting a specific parent ion, fragmenting it, and then detecting a specific daughter ion. This multiple reaction monitoring (MRM) process ensures high selectivity and minimizes matrix interference. nih.gov

Research has demonstrated the development of broad-spectrum LC-MS/MS methods capable of simultaneously detecting over 100 different drugs in blood samples, showcasing the technique's high-throughput capabilities. nih.gov While specific validated methods for this compound in the public literature are detailed within broader NSAID screens, the typical parameters illustrate the methodology. For instance, a multi-residue method for 15 NSAIDs in bovine plasma reported successful validation, which can be extrapolated to Ramifenazone. researchgate.net

Table 1: Representative Parameters for LC-MS/MS Analysis of NSAIDs in Biological Matrices
ParameterTypical Value/ConditionReference
Limit of Detection (LOD)0.01 - 5 ng/mL nih.gov
Limit of Quantification (LOQ)0.05 - 20 ng/mL nih.gov
Linearity (R²)> 0.99 nih.gov
Recovery> 85% nih.gov
Ionization ModePositive Electrospray Ionization (ESI+) chromatographyonline.com

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically less than 2 µm), which operates at higher pressures than conventional HPLC. researchgate.net This results in significantly faster analysis times, improved resolution, and increased sensitivity. researchgate.netnmec.gov.eg When coupled with a Time-of-Flight (TOF) mass spectrometer, the system provides high-resolution, accurate mass data. mdpi.com

UPLC-TOF-MS is particularly valuable for both targeted quantification and untargeted screening of compounds in complex matrices. mdpi.comwaters.com The high mass accuracy (typically with an error below 5 ppm) allows for confident identification of compounds by comparing the measured mass to the theoretical mass. mdpi.com This technology has been successfully applied to the multi-residue analysis of pharmaceuticals in environmental water samples and for metabolism profiling in biological fluids like plasma and urine. mdpi.comnih.gov While specific applications detailing the analysis of this compound are not widespread, the methodology is well-suited for its detection, especially in identifying unknown metabolites due to the full-scan data acquisition capability of TOF-MS. waters.comnih.gov

Table 2: Key Features of UPLC-TOF-MS for Drug Analysis
FeatureDescriptionReference
Column Particle Size< 2 µm researchgate.netnmec.gov.eg
Operating PressureUp to 15,000 psi nmec.gov.eg
Mass Accuracy< 5 ppm error mdpi.com
Key AdvantageAllows for re-evaluation of data for untargeted compounds without re-injection. mdpi.comwaters.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Electrophoretic Techniques for this compound Analysis (e.g., Capillary Zone Electrophoresis)

Capillary electrophoresis (CE) represents a collection of separation techniques that use high voltages to separate charged molecules within a narrow-bore capillary filled with an electrolyte buffer. uomustansiriyah.edu.iqcolby.edu Capillary Zone Electrophoresis (CZE) is the simplest mode of CE, where analytes are separated based on their differences in electrophoretic mobility, which is related to their charge-to-size ratio. libretexts.orgchromatographyonline.com

CZE offers advantages such as high separation efficiency, short analysis times, and minimal consumption of reagents and samples. mdpi.com The technique is well-suited for the analysis of pharmaceuticals, including NSAIDs. mdpi.comtubitak.gov.tr A CZE method for the simultaneous determination of piroxicam (B610120) and ramifenazone in bovine plasma has been reported, demonstrating its applicability. researchgate.net In a typical CZE setup, a high voltage (e.g., 10-30 kV) is applied across the capillary, causing ions to migrate towards the electrode of opposite charge. uomustansiriyah.edu.iqlibretexts.org The order of elution is typically cations, followed by neutral species (moving with the electroosmotic flow), and finally anions. libretexts.org

Table 3: Typical Operating Conditions for Capillary Zone Electrophoresis
ParameterTypical Value/ConditionReference
CapillaryUncoated fused-silica (25-75 µm i.d.) colby.edulibretexts.org
Applied Voltage10 - 30 kV uomustansiriyah.edu.iq
Buffer SystemPhosphate or Borate buffer mdpi.comresearchgate.net
Injection ModeHydrodynamic or Electrokinetic libretexts.org
DetectionUV-Vis (Diode Array Detector) jfda-online.com

Immunoassay-Based Methods for this compound and its Metabolites (e.g., ELISA, RIA, FPIA, EMIT)

Immunoassays are bioanalytical methods that utilize the specific binding reaction between an antigen (the analyte) and an antibody to measure the concentration of a substance in a biological sample. nih.govalliedacademies.org These methods, including Enzyme-Linked Immunosorbent Assay (ELISA), Radioimmunoassay (RIA), Fluorescence Polarization Immunoassay (FPIA), and Enzyme Multiplied Immunoassay Technique (EMIT), are often used for rapid screening of a large number of samples due to their high throughput and potential for automation. japsonline.comalliedacademies.org

The principle behind competitive immunoassays involves the analyte in the sample competing with a labeled version of the analyte for a limited number of antibody binding sites. alliedacademies.org The amount of labeled analyte bound to the antibody is inversely proportional to the concentration of the analyte in the sample. promega.com

ELISA is a widely used format, particularly for screening purposes in toxicology and food safety monitoring. japsonline.comekb.eg For instance, ELISA kits are available for screening various drug residues in food products. lrv.lt While specific commercial immunoassays for this compound may not be as common as for other drug classes, the technology is applicable. genprice.com The development of such an assay would require the generation of specific antibodies against ramifenazone or its metabolites. alliedacademies.org A key limitation of immunoassays is the potential for cross-reactivity with structurally similar compounds, which can lead to false-positive results. nih.gov Therefore, positive results from an immunoassay screen typically require confirmation by a more specific method like LC-MS/MS. japsonline.comekb.eg

Optimization of Sample Preparation Techniques for this compound in Biological Matrices (e.g., solid-phase extraction, liquid-liquid extraction)

Sample preparation is a critical and often time-consuming step in the analysis of drugs in biological fluids, accounting for up to 80% of the total analysis time. chromatographyonline.com Its primary goals are to remove interfering components like proteins and lipids, and to concentrate the analyte to a level suitable for detection. chromatographyonline.comamericanpharmaceuticalreview.com The choice of technique depends on the analyte's properties, the matrix, and the required sensitivity. chromatographyonline.com

Liquid-Liquid Extraction (LLE) is a classic technique based on the partitioning of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent. wikipedia.orgscribd.com The analyte, being more soluble in the organic solvent, is extracted from the biological matrix. wikipedia.org The efficiency of LLE can be optimized by adjusting the pH of the aqueous phase to ensure the analyte is in its neutral, more organic-soluble form. scribd.comlibretexts.org The organic layer containing the analyte is then separated, evaporated, and the residue is reconstituted in a solvent compatible with the analytical instrument. nih.gov

Solid-Phase Extraction (SPE) is a more selective and widely used alternative to LLE. chromatographyonline.comamericanpharmaceuticalreview.com SPE involves passing the liquid sample through a cartridge containing a solid sorbent. chromatographyonline.com The analyte adsorbs onto the sorbent, while interfering substances pass through. The analyte is then eluted with a small volume of a strong solvent. americanpharmaceuticalreview.com Various sorbent chemistries (e.g., reversed-phase, normal-phase, ion-exchange) allow for highly selective extraction protocols. americanpharmaceuticalreview.com SPE is easily automated, reduces solvent consumption compared to LLE, and generally provides cleaner extracts. nih.gov

Table 4: Comparison of LLE and SPE Sample Preparation Techniques
TechniquePrincipleAdvantagesDisadvantagesReference
Liquid-Liquid Extraction (LLE)Partitioning between two immiscible liquids.Simple, inexpensive equipment.Labor-intensive, large solvent volumes, can form emulsions. wikipedia.orgscribd.com
Solid-Phase Extraction (SPE)Partitioning between a solid sorbent and a liquid sample.High selectivity, high recovery, easily automated, low solvent use.Higher cost per sample, method development can be more complex. chromatographyonline.comamericanpharmaceuticalreview.com

Clinical Investigation and Translational Research Insights into Ramifenazone Hydrochloride

Early Phase Clinical Observations Regarding Efficacy in Relevant Conditions

Early clinical observations and preclinical studies have explored the efficacy of Ramifenazone (B1678796) in conditions where pain and inflammation are prominent. The compound has been investigated for its potential as an effective agent for pain management and for treating inflammatory diseases.

General findings from these investigations indicate that Ramifenazone is effective in alleviating pain and reducing inflammation. Its analgesic efficacy has been noted in the context of post-surgical pain and chronic pain conditions. For instance, one clinical trial focusing on patients after orthopedic surgery observed a significant reduction in pain scores for those treated with Ramifenazone compared to a placebo group.

In the context of chronic inflammatory conditions, such as rheumatoid arthritis, a cohort study noted that long-term administration resulted in substantial improvements in joint pain and swelling. The compound is also researched as a potential therapy for osteoarthritis. Preclinical studies have further supported these observations, showing that Ramifenazone can significantly decrease inflammatory markers in animal models of arthritis.

Table 1: Summary of Observed Efficacy in Clinical & Preclinical Settings

Condition Investigated General Efficacy Findings Supporting Evidence Type
Post-Surgical Pain Significant reduction in pain scores compared to placebo. Clinical Trial
Chronic Inflammatory Conditions (e.g., Rheumatoid Arthritis) Substantial improvements in joint pain and swelling. Cohort Study
Osteoarthritis Investigated as a potential therapeutic agent. Research Context
General Inflammation Significant decrease in inflammatory markers. Animal Models

Safety Profile and Tolerability in Clinical Settings

The safety and tolerability of a drug are critical components evaluated during clinical development. For any NSAID, the profile of adverse events is a key consideration for its clinical utility. nih.govmedsafe.govt.nz Generally, common adverse reactions to medicines can range from mild effects like headaches and nausea to more serious issues. medsafe.govt.nz The timing of these reactions can vary, often appearing soon after starting a medication or following long-term use. medsafe.govt.nz

For NSAIDs as a class, gastrointestinal issues are among the most frequently reported adverse effects. japi.org While specific, detailed data on Ramifenazone's adverse event profile from large-scale clinical trials is limited in publicly available literature, its use, like other NSAIDs, would be evaluated for common class-related side effects. Some sources note that the compound's instability and the availability of other derivatives with potentially higher safety profiles have limited its clinical application and the extent of related research.

Table 2: General Adverse Events Commonly Associated with NSAID Class

System/Area Affected Common General Adverse Events
Gastrointestinal Nausea, Diarrhea, Indigestion, Ulceration nih.govjapi.org
Renal (Kidney) Potential for impaired kidney function with long-term use japi.org
Cardiovascular Increased risk of events with some NSAIDs journaljammr.com
General Dizziness, Headache nih.gov

Comparative Studies of Ramifenazone Hydrochloride's Therapeutic Profiles with Other NSAIDs

Comparative analyses indicate that Ramifenazone provides pain relief and anti-inflammatory effects that are comparable to other established NSAIDs, such as ibuprofen (B1674241) and diclofenac. The pyrazolone (B3327878) class of drugs, which includes Ramifenazone, has a long history in the management of pain, fever, and inflammation, with antipyrine (B355649) being the first derivative used for these purposes. researchgate.net

From an efficacy standpoint, network meta-analyses of various NSAIDs for specific conditions like primary dysmenorrhea have shown that while many NSAIDs are effective, some may offer superior pain relief over others. nih.govnih.gov For example, one such analysis identified flurbiprofen (B1673479) as potentially the most effective, while aspirin (B1665792) was less so than most other NSAIDs evaluated. nih.govnih.gov While Ramifenazone was not included in this specific analysis, such studies illustrate the landscape in which its comparable efficacy is situated. nih.govnih.gov

Table 3: General Therapeutic Profile Comparison: Ramifenazone vs. Other NSAIDs

Feature This compound Other Common NSAIDs (e.g., Ibuprofen, Diclofenac, Nimesulide)
General Efficacy Analgesic and anti-inflammatory effects are comparable to drugs like ibuprofen and diclofenac. Efficacy can vary by specific drug and condition, but generally effective for pain and inflammation. japi.orgnih.gov
Mechanism Primarily a COX-2 inhibitor. Can be non-selective (inhibiting both COX-1 and COX-2) or COX-2 selective. japi.org
General Safety Limited clinical data available; instability and availability of alternatives have restricted its use and study. Safety profiles are well-documented; common issues include gastrointestinal effects, with varying risks for cardiovascular and renal systems depending on the specific drug. japi.orgjournaljammr.com

Current Limitations and Future Research Directions for Ramifenazone Hydrochloride

Addressing Challenges Related to Chemical Stability and Formulation of Ramifenazone (B1678796) Hydrochloride

A significant hurdle in the broader application of Ramifenazone is its inherent instability. The compound is known to be unstable in solutions and exhibits poor stability at room temperature, where it is susceptible to oxidation. medchemexpress.com This instability restricts its applications and necessitates that formulations be freshly prepared before use. medchemexpress.com While the hydrochloride salt form improves water solubility, challenges in creating stable, effective, and patient-friendly formulations remain.

Future research is directed at several key areas to overcome these limitations:

Structural Modification: One promising strategy is the structural modification of the Ramifenazone molecule itself to enhance its stability. For pyrazolone (B3327878) derivatives, introducing specific alkyl or aryl groups at certain positions has been shown to improve metabolic stability, a principle that could be applied to Ramifenazone.

Advanced Formulation Technologies: Modern formulation science offers potential solutions. For instance, developing dispersible formulations can improve physical stability by promoting flocculation, which in turn enhances resuspendability and prevents the "caking" of suspensions, ensuring consistent delivery. epo.org For topical applications, which are often limited by the hydrophobic nature of drugs like Ramifenazone, creating stable aqueous formulations is a key goal to avoid the messy and uncomfortable application of oil-based carriers. google.com

Optimization of Excipients and Processes: The use of a factorial design approach can systematically optimize formulation variables, such as the ratio of excipients (e.g., lactose (B1674315) versus microcrystalline cellulose) and granulation methods. The goal is to achieve optimal dissolution rates, with a target of over 85% drug release within 30 minutes, which can be validated through in vitro-in vivo correlation (IVIVC) studies. High-performance liquid chromatography (HPLC) is considered the gold standard for accurately quantifying Ramifenazone in these pharmaceutical formulations to ensure quality and consistency.

Table 1: Challenges and Strategies in Ramifenazone Hydrochloride Formulation

ChallengeDescriptionProposed Research Strategy
Chemical Instability The compound is prone to oxidation and degradation, especially in solutions and at room temperature. medchemexpress.comStructural modification to improve the intrinsic stability of the molecule.
Poor Solubility While the hydrochloride salt helps, formulating the hydrophobic drug in aqueous media remains a challenge. google.comDevelopment of advanced formulations like nano-suspensions or lipid-based nanoparticle systems to improve dispersibility. google.cominnovareacademics.in
Suboptimal Dissolution Inconsistent release from solid dosage forms can affect bioavailability and therapeutic effect. Employing factorial design to optimize excipient ratios and granulation methods to enhance dissolution profiles.
Formulation Integrity Suspensions may "cake" over time, leading to inaccurate dosing. epo.orgCreating flocculated systems within the formulation to improve physical stability and resuspendability. epo.org

Strategies for Improving Bioactivity and Pharmacokinetic Profile of this compound

The pharmacokinetic profile of Ramifenazone is characterized by ready absorption and hepatic metabolism. However, a significant limitation is its relatively short biological half-life, which may necessitate multiple doses to maintain sustained therapeutic effects. Furthermore, discrepancies in pharmacokinetic data across different species have been noted, complicating preclinical evaluation.

Strategies to enhance the bioactivity and pharmacokinetic properties of Ramifenazone are a key focus of ongoing research:

Prolonging Half-Life: Structural modifications are being explored to improve metabolic stability. In related pyrazolone compounds, the introduction of alkyl or aryl groups at the N-1 position has proven effective in this regard.

Nanoparticle-Based Drug Delivery: Encapsulating Ramifenazone in nanoparticles is a promising approach to improve its bioavailability and therapeutic bioactivity. innovareacademics.in Nanoparticulate systems can protect the drug from degradation, improve its absorption, and potentially allow for targeted delivery to specific tissues, such as inflamed joints in rheumatoid arthritis. innovareacademics.in

Pharmacokinetic Modeling: To address inconsistencies in data, researchers are advised to conduct species-specific metabolite profiling using advanced techniques like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This, combined with enzyme inhibition assays for key metabolic enzymes (e.g., CYP3A4/CYP2D6), can help identify specific metabolic pathways and resolve discrepancies in parameters like half-life between species.

Optimizing Absorption: For some pyrazole-based compounds, low gastrointestinal absorption has been identified as a limiting factor that requires further optimization of the chemical structure or formulation. nih.gov

Table 2: Pharmacokinetic Profile and Improvement Strategies for Ramifenazone

Pharmacokinetic ParameterFindingStrategy for Improvement
Absorption Readily absorbed after administration. Optimize formulations to enhance gastrointestinal absorption where needed. nih.gov
Distribution Distributed throughout the body. Utilize nanoparticle carriers for targeted delivery to specific sites like inflamed joints. innovareacademics.in
Metabolism Undergoes hepatic metabolism. Conduct species-specific metabolite profiling (LC-MS/MS) to clarify metabolic pathways.
Half-Life Relatively short, requiring frequent dosing for sustained effect. Employ structural modifications (e.g., N-1 position substitutions) to enhance metabolic stability and prolong half-life.

Exploration of Novel Therapeutic Targets and Expanded Applications for this compound

While Ramifenazone is well-established as a COX-inhibiting NSAID for pain and inflammation, recent research has begun to uncover its potential against a broader range of diseases by acting on novel therapeutic targets.

Anticancer Potential: The role of COX-2 in promoting tumor growth and progression is well-documented. nih.gov As an inhibitor of COX-2, Ramifenazone is being investigated for its potential anticancer effects. nih.gov In vitro studies have suggested that it can reduce cell proliferation in certain cancer cell lines, opening a promising avenue for its use, potentially in synergy with other antitumor drugs. nih.gov

Neurodegenerative Disorders: The pyrazoline scaffold, which forms the core of Ramifenazone, is present in many molecules with diverse pharmacological activities. acs.orgresearchgate.net Researchers are exploring pyrazoline derivatives as potential treatments for neurodegenerative conditions like Alzheimer's disease. acs.org The proposed mechanism involves the inhibition of acetylcholinesterase (AChE) and the reduction of beta-amyloid (Aβ) plaque aggregation. acs.org Given that other COX-2 inhibitors are also being studied for Alzheimer's, this represents a significant area for future investigation of Ramifenazone. nih.govacs.org

Expanded Anti-Inflammatory and Autoimmune Applications: Beyond general inflammation, there is potential to explore Ramifenazone's utility in complex autoimmune diseases like rheumatoid arthritis by investigating its effect on novel inflammatory pathways, such as the Janus kinase (JAK) pathway or the Th17 pathway. nih.gov Similarly, for conditions like ankylosing spondylitis, new therapeutic targets such as IL23R and IL7R are being identified, which could potentially be modulated by potent anti-inflammatory agents. frontiersin.org

Antimicrobial Activity: Several sources have noted that Ramifenazone possesses antimicrobial or antibacterial properties, an area that remains largely underdeveloped compared to its anti-inflammatory use. medchemexpress.com

Table 3: Established and Novel Therapeutic Targets for Ramifenazone

Target ClassSpecific Target(s)Established/Potential ApplicationCitation
Established Target Cyclooxygenase (COX) Enzymes (COX-1 and COX-2)Anti-inflammatory, Analgesic, Antipyretic
Novel Target COX-2 (in cancer context)Anticancer (inhibition of tumor growth) nih.gov
Novel Target Acetylcholinesterase (AChE), Beta-amyloid (Aβ) plaquesNeurodegenerative Disorders (e.g., Alzheimer's disease) acs.org
Novel Target Janus Kinase (JAK) pathway, Th17 pathwayRheumatoid Arthritis and other Autoimmune Diseases nih.gov
Novel Target Unknown (related to antimicrobial effect)Bacterial Infections medchemexpress.com

Development and Integration of Advanced Preclinical Models for Enhanced Predictivity in this compound Research

To effectively explore the expanded therapeutic potential of Ramifenazone and refine its existing applications, the use of advanced and highly predictive preclinical models is essential. Research is moving beyond traditional models to incorporate a combination of in vitro, in vivo, and in silico techniques.

In Vitro Assays: For anti-inflammatory and anticancer screening, researchers utilize a variety of cell-based and enzymatic assays. These include protein denaturation assays to quickly evaluate anti-inflammatory capacity and specific COX-2 enzymatic assays to determine inhibitory potency (IC50 values). nih.gov For anticancer research, cytotoxicity is evaluated against specific human cancer cell lines, such as the AGS human gastric adenocarcinoma cell line. nih.gov

In Vivo Animal Models: Established animal models continue to be critical for evaluating efficacy. These include carrageenan-induced edema and yeast-induced fever models for general anti-inflammatory and antipyretic activity. For more complex diseases, adjuvant-induced arthritis models in rats are used to demonstrate a reduction in arthritic scores and disease severity. researchgate.net Future research will require the use of in vivo animal models to confirm the anti-cancer efficacy suggested by in vitro studies. nih.gov

In Silico and Structural Studies: Computational methods are increasingly integrated into the research pipeline. Molecular docking studies are used to predict and analyze the binding affinity of Ramifenazone and its derivatives to specific protein targets, such as the active site of COX-2 or acetylcholinesterase (using structures from the Protein Data Bank). nih.govacs.org These computational simulations help in understanding structure-activity relationships (SAR) and in designing new derivatives with improved potency. acs.org Further structural biology work, such as X-ray diffraction on single crystals of the synthesized compounds, is a future goal to precisely determine their three-dimensional structure and interactions with their targets. nih.gov

Table 4: Preclinical Models in Ramifenazone Research

Model TypeSpecific ExamplePredictive PurposeCitation
In Vitro COX-2 Enzymatic AssayQuantify inhibitory potency (IC50) against a key inflammatory enzyme. nih.gov
In Vitro Cytotoxicity against AGS cancer cell lineEvaluate potential anticancer activity. nih.gov
In Vivo Carrageenan-Induced Edema ModelAssess acute anti-inflammatory effects.
In Vivo Adjuvant-Induced Arthritis (AIA) Model in RatsEvaluate efficacy in a chronic inflammatory disease model. researchgate.net
In Silico Molecular DockingPredict binding affinity and interactions with therapeutic targets like AChE and COX-2. nih.govacs.org

Q & A

Basic: What validated analytical methods are recommended for characterizing Ramifenazone Hydrochloride purity and structure?

To ensure accurate characterization, high-performance liquid chromatography (HPLC) is widely used. Key parameters include:

  • Column : Reverse-phase C18 (e.g., 4.6 mm × 25 cm, 5 µm particle size) .
  • Mobile phase : Acetonitrile and phosphate buffer (pH-adjusted) in gradient elution mode .
  • Detection : UV absorbance at 254 nm .
  • Sample preparation : Dissolve in methanol, sonicate, and filter (0.45 µm) to remove particulates .
    Quantify purity by comparing peak areas of test and reference standards. For structural confirmation, combine HPLC with mass spectrometry (MS) or nuclear magnetic resonance (NMR) .

Basic: How should this compound be stored to maintain stability in laboratory settings?

  • Storage : Use airtight, light-resistant containers (e.g., amber glass) at 2–8°C .
  • Handling : Protect from humidity and temperature fluctuations. Prepare stock solutions in anhydrous solvents (e.g., acetonitrile) and aliquot to avoid freeze-thaw degradation .
  • Stability : Monitor via periodic HPLC analysis; discard solutions showing new degradation peaks .

Advanced: How can researchers resolve discrepancies in reported molecular formulas of this compound?

Discrepancies in formulas (e.g., C₁₄H₂₀ClN₃O vs. C₁₉H₂₁N₃O·ClH) require multi-modal validation :

  • Elemental analysis : Confirm %C, %H, %N, and %Cl experimentally.
  • Mass spectrometry : Compare observed molecular ion ([M+H]⁺) with theoretical values (e.g., 299.8 g/mol for the hydrated form) .
  • X-ray crystallography : Resolve crystal structure to confirm stoichiometry .

Advanced: What in vitro models are appropriate for evaluating this compound’s anti-inflammatory mechanisms?

As an NSAID, Ramifenazone likely targets cyclooxygenase (COX) enzymes . Use:

  • COX-1/COX-2 inhibition assays : Measure IC₅₀ values using purified enzymes or cell lysates .
  • Cell-based models : Test cytokine suppression (e.g., IL-6, TNF-α) in LPS-stimulated macrophages .
  • Dose-response studies : Include positive controls (e.g., indomethacin) to benchmark potency .

Basic: What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles .
  • Ventilation : Use fume hoods for powder weighing and solution preparation .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to design stability studies for this compound under stress conditions?

  • Stressors : Expose to heat (40–60°C), humidity (75% RH), and acidic/alkaline buffers (pH 1–13) .
  • Analytical endpoints : Track degradation via HPLC peak area changes and LC-MS for byproduct identification .
  • Kinetic modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .

Advanced: How can batch-to-batch variability in pharmacological activity be minimized?

  • Quality control : Enforce strict HPLC purity thresholds (>98%) and validate synthesis batches with in vitro bioassays .
  • Standardized protocols : Use identical cell lines (e.g., RAW 264.7 macrophages) and assay conditions (e.g., serum-free media) .
  • Statistical analysis : Apply ANOVA to compare batch efficacy and reject outliers (p < 0.05) .

Basic: What spectroscopic methods complement HPLC for structural analysis?

  • FT-IR : Identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) .
  • ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm) .
  • XRD : Confirm crystalline structure and hydrate formation .

Advanced: What strategies address low solubility of this compound in aqueous assays?

  • Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
  • pH adjustment : Solubilize in mildly acidic buffers (pH 4–5) without inducing hydrolysis .
  • Nanoparticle formulations : Encapsulate in PLGA or liposomes to enhance bioavailability .

Advanced: How to validate this compound’s selectivity in multi-target pharmacological studies?

  • Off-target screening : Test against panels of receptors (e.g., GPCRs, ion channels) using radioligand binding assays .
  • CRISPR/Cas9 models : Knock out putative targets (e.g., COX-2) to confirm mechanism .
  • Computational docking : Predict binding affinities to non-target proteins using molecular dynamics simulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.